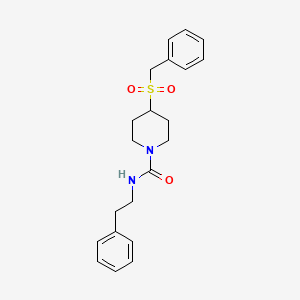

![molecular formula C7H7Br2N3 B2372714 2-(溴甲基)咪唑并[1,2-a]嘧啶氢溴酸盐 CAS No. 125058-21-1](/img/structure/B2372714.png)

2-(溴甲基)咪唑并[1,2-a]嘧啶氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

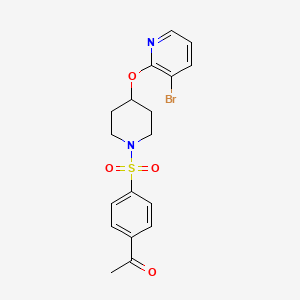

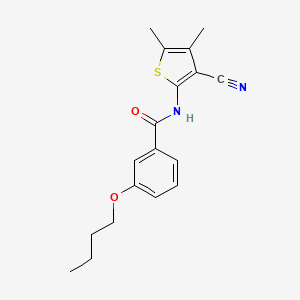

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a chemical compound with the CAS Number: 125058-21-1. It has a molecular weight of 292.96 . The IUPAC name for this compound is 2-(bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is 1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H . This indicates the connectivity and hydrogen count of the atoms in the molecule, but not the three-dimensional structure.Physical And Chemical Properties Analysis

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a solid at room temperature . It has a molecular weight of 292.96 .科学研究应用

氧化碳氮键形成

2-(溴甲基)咪唑并[1,2-a]嘧啶氢溴酸盐用于氧化碳氮键形成。一项研究证明了其在合成复杂的咪唑并[1,2-α]吡啶或咪唑并[1,2-α]嘧啶中的应用,突出了反应的无金属条件 (Huo 等人,2016 年)。

固相合成

该化合物在固相合成中很重要,在固相合成中,它有助于通过与 2-氨基吡啶或 2-氨基嘧啶衍生物缩合来形成咪唑并[1,2-a]吡啶和咪唑并[1,2-a]嘧啶衍生物 (Kazzouli 等人,2003 年)。

钯催化的芳基化

在有机合成领域,2-(溴甲基)咪唑并[1,2-a]嘧啶氢溴酸盐在钯催化的芳基化中发挥作用,特别是在由未取代的杂环合成 3-芳基咪唑并[1,2-a]嘧啶中发挥作用 (Li 等人,2003 年)。

衍生物的合成

该化合物在合成咪唑并[1,2-a]嘧啶的各种衍生物中至关重要,涉及 2-氨基嘧啶、甲基芳基酮和卤素的反应。此过程导致形成溴代咪唑并[1,2-a]嘧啶 (Kochergin 等人,2000 年)。

亲电取代反应

已使用该化合物合成了 2-(2-呋喃基)咪唑并[1,2-a]嘧啶,证明了其在亲电取代反应(例如偶氮偶联、亚硝化和溴化)中的作用 (Saldabol 等人,2006 年)。

环境友好型合成

该化合物用于环境友好型合成工艺中。一个例子是在绿色溶剂中在微波辐射下开发的咪唑并[1,2-a]吡啶/嘧啶/哒嗪的无催化剂杂环化反应,其中它起着至关重要的作用 (Rao 等人,2018 年)。

安全和危害

The safety information for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide indicates that it should be handled with care. The compound is associated with hazard statements H315, H318, and H335, which indicate that it can cause skin irritation, eye damage, and respiratory irritation, respectively . The safety data sheet (SDS) for the compound can be accessed for more detailed information .

未来方向

Imidazo[1,2-a]pyridine, a similar compound, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some derivatives of imidazo[1,2-a]pyridine have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions for the development of new drugs .

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, specifically as KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors . Covalent inhibitors form a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects.

Biochemical Pathways

Given its potential role as a covalent inhibitor, it may affect pathways related to the function of its target proteins .

Result of Action

As a potential covalent inhibitor, it may lead to the inhibition of its target proteins, which could result in various downstream effects depending on the specific roles of these proteins .

属性

IUPAC Name |

2-(bromomethyl)imidazo[1,2-a]pyrimidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLYXYQHZUVZFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)